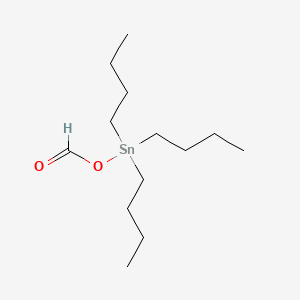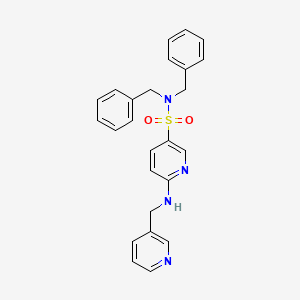![molecular formula C15H17NO B14727852 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 6640-32-0](/img/structure/B14727852.png)
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is an organic compound known for its unique structural properties and diverse applications. This compound belongs to the oxazine family, characterized by a heterocyclic ring containing both nitrogen and oxygen atoms. It is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another efficient synthesis route employs a reusable magnetic catalyst (GO-Fe3O4–Ti(IV)), which is eco-friendly and provides high yields . These methods highlight the compound’s accessibility and the potential for industrial-scale production.
Chemical Reactions Analysis
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties are attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, particularly COX-2 . This inhibition reduces the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be compared with other oxazine derivatives such as:
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Used in various chemical syntheses.
The uniqueness of this compound lies in its versatile reactivity and broad range of applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
6640-32-0 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1,2,3-trimethyl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C15H17NO/c1-10-15-13-7-5-4-6-12(13)8-9-14(15)17-11(2)16(10)3/h4-11H,1-3H3 |
InChI Key |
XABVPDFGRLKTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC3=CC=CC=C32)OC(N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


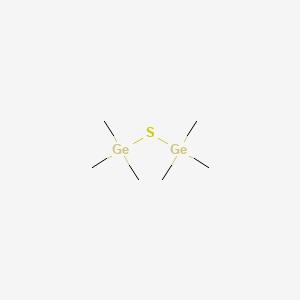
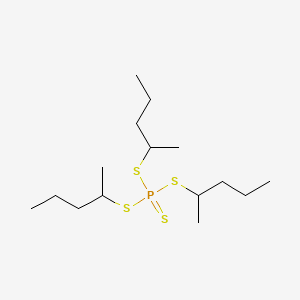

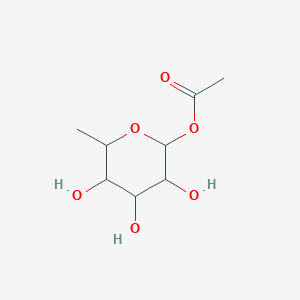
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
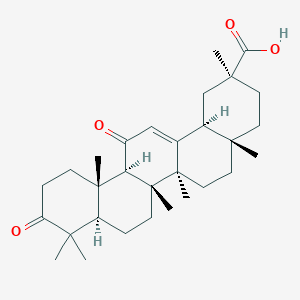
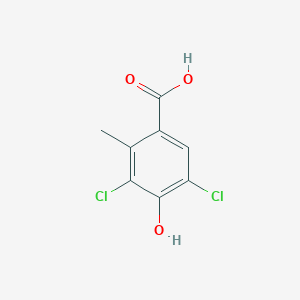
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
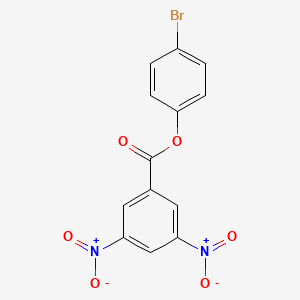
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
